4-tert-Butyl-2,6-diisopropylphenol
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Butyl-2,6-diisopropylphenol involves electrochemical oxidation processes. Richards and Evans (1977) studied the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of products derived from intermediate phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential. This process underscores the importance of electrochemical methods in synthesizing and modifying the molecular structure of phenolic compounds (Richards & Evans, 1977).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including 4-tert-Butyl-2,6-diisopropylphenol and its isomers, has been elucidated through crystallographic studies. Halit et al. (1987) compared the structure of 2-hydroxymethyl-4-tert-butylphenol with 2-hydroxymethyl-4-isopropylphenol, providing insights into their crystallization patterns and intramolecular interactions due to hydrogen bonds around the 4 axis, highlighting the subtle differences in molecular structures induced by tert-butyl and isopropyl groups (Halit et al., 1987).
Chemical Reactions and Properties
The compound's reactivity, particularly through electrochemical oxidation, yields various oxidation products. These include phenoxides leading to phenoxy radicals and subsequent disproportionation to form quinone methides. This reactivity pattern is crucial for understanding the chemical behavior of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives in synthetic applications (Richards & Evans, 1977).
Physical Properties Analysis
The crystallographic study by Halit et al. revealed the tetragonal system of crystallization for similar compounds, providing a basis for understanding the physical properties such as solubility, melting point, and crystalline structure of 4-tert-Butyl-2,6-diisopropylphenol. The presence of tert-butyl and isopropyl groups significantly influences these physical properties through steric effects and hydrogen bonding patterns (Halit et al., 1987).
Chemical Properties Analysis
The chemical properties of 4-tert-Butyl-2,6-diisopropylphenol, as deduced from electrochemical studies, involve its oxidation behavior leading to various reactive intermediates. These studies highlight the compound's role in synthetic chemistry, especially in oxidizing conditions where phenoxonium ions and phenoxy radicals play a crucial role (Richards & Evans, 1977).
Scientific Research Applications
4-tert-Butyl-2,6-diisopropylphenol has been studied for its effects on rats, where it induced hemorrhage and other health complications (Takahashi Osamu & H. Kogo, 1980).
Electrochemical oxidation of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives has been explored, demonstrating various chemical reactions and product formations under different conditions (J. Richards & Dennis H. Evans, 1977).
The compound's antioxidant properties have been evaluated, comparing it with other phenols and classical antioxidants. It showed notable antioxidant effectiveness in certain conditions (M. Rigobello et al., 2004).
Its metabolism and glucuronidation in human and rat liver microsomes were studied, offering insights into its biotransformation and potential implications for medical use (M. Shimizu et al., 2003).
4-tert-Butyl-2,6-diisopropylphenol's use in polymerization reactions and as a stabilizer in various chemical processes has been researched. This includes its role in copolymerization reactions and its stability under different conditions (M. Auer et al., 2004).
Its role in the selective conversion of guaiacol to various alkylphenols in chemical processes has been investigated, showing its potential in catalyzing specific chemical reactions (Kai Cui et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVKJDPAKUDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205954 | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-diisopropylphenol | |
CAS RN |
57354-65-1 | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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